{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine
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Overview
Description
{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine: Similar structure with a different substitution pattern on the piperidine ring.
{1-[(3,4-Dichlorophenyl)methyl]piperidin-2-yl}methanamine: Another isomer with the methanamine group at a different position.
Uniqueness
{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dichlorophenyl group imparts distinct properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18Cl2N2 |
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Molecular Weight |
273.20 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17/h3-4,6,11H,1-2,5,7-9,16H2 |
InChI Key |
MORFDDPLOUQGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CN |
Origin of Product |
United States |
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